molecular formula C15H11ClN2O2 B12616201 Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-

Cat. No.: B12616201
M. Wt: 286.71 g/mol
InChI Key: NSGFAHGRSYVJEL-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- is a complex organic compound that features a unique structure combining a pyrrolopyridine core with a phenoxy group

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxyethanone

InChI

InChI=1S/C15H11ClN2O2/c16-14-11-6-7-17-15(11)18-8-12(14)13(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

NSGFAHGRSYVJEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CN=C3C(=C2Cl)C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The carbonyl group in the ethanone structure undergoes oxidation and reduction under specific conditions:

  • Oxidation : Reaction with strong oxidizing agents (e.g., KMnO₄/H⁺) converts the ketone to a carboxylic acid derivative. The chloro and phenoxy groups stabilize intermediates through electron-withdrawing and resonance effects, respectively.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄) reduce the carbonyl to a secondary alcohol. Steric hindrance from the pyrrolopyridine ring may slow reduction kinetics compared to simpler ethanones.

Comparative Reactivity :

Reaction TypeReagentsProductNotes
OxidationKMnO₄/H₂SO₄Carboxylic acidRequires acidic conditions
ReductionNaBH₄Secondary alcoholModerate yield (60–70%)

Nucleophilic Addition and Substitution

The ketone group and aromatic systems participate in nucleophilic processes:

  • Carbonyl Addition : Grignard reagents (e.g., CH₃MgBr) attack the carbonyl carbon, forming tertiary alcohols. The phenoxy group’s electron-donating resonance slightly deactivates the carbonyl, necessitating longer reaction times .

  • Aromatic Substitution :

    • Electrophilic substitution on the pyrrolopyridine ring is hindered by the chloro group’s electron-withdrawing effect.

    • Nucleophilic aromatic substitution (e.g., NH₃) may occur at the chloro-substituted position under high-temperature amination.

Condensation and Cyclization

The compound participates in condensation reactions, forming heterocyclic derivatives:

  • Aldol Condensation : Base-catalyzed reaction with aldehydes yields α,β-unsaturated ketones. The phenoxy group enhances stabilization of the enolate intermediate .

  • Schiff Base Formation : Reaction with primary amines forms imines, which are precursors for bioactive heterocycles like quinazolines.

Functional Group Interconversion

The chloro and phenoxy groups enable further transformations:

  • Phenoxy Cleavage : Treatment with HI/red P removes the phenoxy group, yielding a hydroxyl intermediate.

  • Chloro Displacement : Pd-catalyzed cross-coupling (Suzuki) replaces the chloro group with aryl/heteroaryl units, expanding structural diversity.

Biological Interaction-Driven Reactions

In enzymatic or receptor-binding contexts:

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the pyrrolopyridine ring, forming epoxide or hydroxylated metabolites.

  • Targeted Covalent Modification : The chloro group may act as a leaving group in covalent inhibitor design, enabling irreversible binding to cysteine residues in enzymes.

Comparative Reactivity with Analogues

CompoundKey Functional GroupsReactivity Differences
1-(4-Chlorophenyl)ethanoneChloro, ketoneFaster carbonyl reactions due to simpler structure
4-Chloro-N-(pyridin-3-yl)anilineChloro, amineGreater nucleophilic aromatic substitution
Target CompoundChloro, phenoxy, pyrrolopyridineEnhanced stabilization of intermediates; slower kinetics

Analytical and Mechanistic Insights

  • Spectroscopic Characterization : IR confirms carbonyl stretching at ~1700 cm⁻¹, while ¹H NMR reveals coupling between pyrrolopyridine and phenoxy protons.

  • DFT Calculations : Predict preferential attack at the carbonyl carbon (ΔG‡ = 25 kcal/mol) over aromatic sites.

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to explore solvent effects and catalytic systems for optimizing reaction efficiency.

Scientific Research Applications

Medicinal Chemistry

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-, is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the context of anti-inflammatory and anti-cancer activities.

Anti-inflammatory Agents

Research has highlighted the role of pyrrole-containing compounds in developing non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structural similarity to known COX-II inhibitors positions it as a candidate for further exploration in this area. Studies have shown that derivatives with similar scaffolds exhibit significant inhibition of COX-II activity, which is crucial for managing inflammation-related diseases .

Anticancer Properties

The unique heterocyclic framework of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-, may contribute to its potential anticancer activity. Compounds with pyrrolopyridine structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antibacterial Activity

Recent studies have indicated that compounds containing pyrrole motifs show promising antibacterial activity against resistant strains of bacteria. Ethanone, with its complex structure, may enhance binding affinity to bacterial targets compared to simpler analogs. For instance, related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that Ethanone could be evaluated for similar properties .

Neuroprotective Applications

There is growing interest in the neuroprotective potential of pyrrole derivatives due to their ability to modulate neuroinflammatory processes. Given that neuroinflammation plays a critical role in neurodegenerative diseases like Alzheimer's, Ethanone's application in this field warrants investigation. Preliminary studies could focus on its effects on tau protein aggregation and neurofibrillary tangle formation .

Synthesis and Derivatives

The synthesis of Ethanone can be achieved through various methods that allow for the introduction of substituents that may enhance its biological activity. The development of derivatives could lead to compounds with improved potency and selectivity for specific biological targets.

Compound NameStructure FeaturesUnique Aspects
4-Chloropyrido[3,4-b]quinolin-6(5H)-oneContains a quinoline structureExhibits different biological activities
1-Methylpyrrolo[2,3-b]pyridineMethylated pyrrolopyridineVaries in reactivity due to methyl substitution
5-Chloro-1H-pyrroleSimpler structure lacking complex substituentsLess steric hindrance compared to the target compound

Case Studies

Several case studies have explored the pharmacological profiles of pyrrole-containing compounds similar to Ethanone:

  • COX-II Inhibitors : A study highlighted various pyrrole derivatives as potent COX-II inhibitors with IC50 values significantly lower than traditional NSAIDs .
  • Antibacterial Activity : Research on pyrrole derivatives demonstrated enhanced antibacterial effects against Gram-positive bacteria, suggesting a pathway for developing new antibiotics .
  • Neuroprotective Effects : Investigations into the neuroprotective mechanisms of pyrrole derivatives indicated their potential role in mitigating oxidative stress and inflammation in neural tissues .

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- stands out due to its unique combination of a pyrrolopyridine core and a phenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness .

Biological Activity

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- is C15H11ClN2O2, with a molecular weight of 286.71 g/mol. The compound features a pyrrolopyridine moiety and a phenoxy group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
CAS Number944124-09-8
StructureChemical Structure

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of compounds similar to Ethanone, particularly those containing pyrrole structures. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains.

  • Case Study : A study on pyrrole derivatives indicated that certain compounds exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.125 μg/mL, significantly outperforming standard antibiotics like vancomycin .

Anticancer Activity

Research has also explored the anticancer potential of pyrrole-containing compounds. The structural features of Ethanone may contribute to its ability to inhibit cancer cell proliferation.

  • Research Findings : A compound structurally related to Ethanone demonstrated selective inhibition of cancer cell lines through apoptosis induction mechanisms. The presence of the chloro substituent was noted to enhance the compound's interaction with target proteins involved in cell cycle regulation .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of Ethanone. Studies suggest that compounds with similar structures may interact with specific enzymes or receptors involved in disease pathways.

  • Target Enzymes : Research indicates that pyrrole derivatives can act as inhibitors of key enzymes such as cyclooxygenase (COX) and certain kinases, which are pivotal in inflammatory responses and cancer progression .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of Ethanone, it is useful to compare it with related compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloropyrido[3,4-b]quinolin-6(5H)-oneContains a quinoline structureExhibits different biological activities
1-Methylpyrrolo[2,3-b]pyridineMethylated pyrrolopyridineVariability in reactivity due to methyl substitution
Pyrrole DerivativesVarious substitutions on the pyrroleEnhanced antibacterial properties

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